molecular formula C8H7BrN2OS2 B4975623 5-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophenecarboxamide

5-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophenecarboxamide

Cat. No.: B4975623
M. Wt: 291.2 g/mol
InChI Key: AROLEHZCIYLWJN-UHFFFAOYSA-N
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Description

5-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophenecarboxamide is a synthetic organic compound featuring a bromine atom, a thiazole ring, and a thiophene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophenecarboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Amidation: The final step involves the coupling of the brominated thiazole with 2-thiophenecarboxylic acid or its derivatives using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.

    Oxidation and Reduction: The thiophene ring can participate in oxidation reactions to form sulfoxides or sulfones, while the thiazole ring can undergo reduction to form dihydrothiazoles.

    Coupling Reactions: The carboxamide group can engage in coupling reactions with various electrophiles, forming new C-N or C-O bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Dihydrothiazoles or reduced thiophene derivatives.

Chemistry:

    Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.

Biology and Medicine:

    Antimicrobial Agents: The thiazole and thiophene moieties are known for their antimicrobial properties, making this compound a potential candidate for developing new antibiotics.

    Cancer Research:

Industry:

    Pharmaceuticals: Used as an intermediate in the synthesis of more complex drug molecules.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the heterocyclic rings facilitate binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can disrupt normal cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

  • 5-bromo-4-isopropyl-1,3-thiazol-2-amine
  • 5-bromo-4-methyl-thiazol-2-amine
  • 2-amino-5-bromo-1,3-thiazole-4-carbonitrile

Comparison:

  • Structural Differences: While these compounds share the thiazole ring and bromine atom, variations in the substituents (e.g., isopropyl, methyl, amino groups) lead to differences in reactivity and biological activity.
  • Unique Properties: 5-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophenecarboxamide is unique due to the presence of both the thiophene and carboxamide groups, which confer distinct electronic and steric properties, enhancing its potential as a versatile intermediate in synthetic chemistry and its bioactivity in medicinal applications.

Properties

IUPAC Name

5-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2OS2/c9-6-2-1-5(14-6)7(12)11-8-10-3-4-13-8/h1-2H,3-4H2,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROLEHZCIYLWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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